2-AZIDO-4-BROMO-1-FLUOROBENZENE
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Description
2-Azido-4-bromo-1-fluorobenzene is an aromatic compound that contains azide, bromine, and fluorine substituents on a benzene ring . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It is also commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Synthesis Analysis
One of the most common methods for synthesizing 1-Bromo-2-Fluorobenzene is through the reaction of fluorobenzene with bromine. This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with azide, bromine, and fluorine substituents. The azide group is attached to the second carbon atom, the bromine atom is attached to the fourth carbon atom, and the fluorine atom is attached to the first carbon atom .Chemical Reactions Analysis
4-Bromofluorobenzene is a standard substrate for cross-coupling reactions. It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-AZIDO-4-BROMO-1-FLUOROBENZENE involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-1-fluorobenzene", "sodium azide", "copper(I) iodide", "copper(II) sulfate", "sodium ascorbate", "acetic acid", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1-fluorobenzene in acetic acid and add sodium azide. Stir the mixture at room temperature for several hours to form 2-azido-4-bromo-1-fluorobenzene.", "Step 2: In a separate flask, dissolve copper(I) iodide and copper(II) sulfate in water to form a catalyst solution.", "Step 3: Add the catalyst solution to the reaction mixture from step 1 and stir at room temperature for several hours.", "Step 4: Add sodium ascorbate to the reaction mixture to reduce any remaining copper(II) ions to copper(I) ions.", "Step 5: Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "Step 6: Purify the product by column chromatography using a suitable solvent system." ] } | |
1153975-58-6 | |
Molecular Formula |
C6H3BrFN3 |
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-azido-4-bromo-1-fluorobenzene |
InChI |
InChI=1S/C6H3BrFN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChI Key |
SVTADRUXJRZTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])F |
Purity |
95 |
Origin of Product |
United States |
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